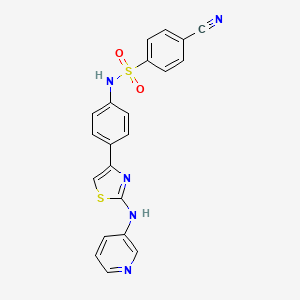

4-cyano-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

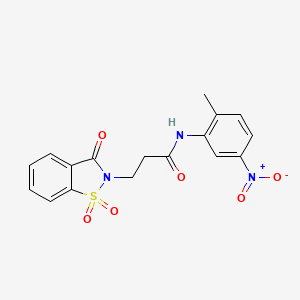

The compound “4-cyano-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups, including a cyano group (-CN), a thiazole ring, a pyridine ring, and a sulfonamide group. Thiazoles are heterocyclic compounds that have been found to have diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, a pyridine ring, and a benzenesulfonamide group. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups it contains. For example, the cyano group might undergo addition reactions, and the thiazole ring might undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Aplicaciones Científicas De Investigación

Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials

Research into quinazoline and pyrimidine derivatives highlights their significant roles in creating novel optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems enhances the fabrication of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Furthermore, these derivatives are being explored for their applications in nonlinear optical materials and colorimetric pH sensors, pointing to their broad utility in electronic and luminescent devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Chemical Inhibitors of Cytochrome P450 Isoforms

In the realm of pharmacology, the selective inhibition of Cytochrome P450 (CYP) isoforms plays a crucial role in predicting drug-drug interactions. Studies focusing on the potency and selectivity of chemical inhibitors against major human hepatic CYP isoforms provide insights into the metabolic pathways of various drugs, including potential interactions with compounds like 4-cyano-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide. This understanding aids in the safe and effective development of new therapeutics (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Biologically Significant Pyrimidine Appended Optical Sensors

The exploration of pyrimidine derivatives as optical sensors underscores their utility in detecting various substances. Pyrimidine derivatives, known for their ability to form coordination and hydrogen bonds, have found applications as exquisite sensing materials. Their biological and medicinal relevance, coupled with their sensing capabilities, makes them valuable tools in both health and environmental monitoring sectors (Jindal & Kaur, 2021).

Synthesis and Transformation of Heterocycles

The synthesis of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, and spiropyrans, from 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, illustrates the chemical versatility and potential of such compounds in creating a wide range of heterocyclic structures. These structures have applications in dyes and various classes of heterocyclic compounds, highlighting the broad utility of this compound and its derivatives in chemical synthesis and materials science (Gomaa & Ali, 2020).

Mecanismo De Acción

Target of Action

Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . Sulfonamides are a group of compounds known to inhibit the growth of bacteria by preventing the synthesis of folic acid, a key component in bacterial DNA replication .

Mode of Action

Thiazoles can interact with various targets in the body, leading to a wide range of biological activities . Sulfonamides, on the other hand, are structural analogs of para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthase involved in folic acid synthesis. By binding to this enzyme, sulfonamides inhibit its activity, thus preventing the synthesis of folic acid .

Biochemical Pathways

Thiazoles are known to affect a variety of biochemical pathways due to their diverse biological activities . Sulfonamides primarily affect the folic acid synthesis pathway in bacteria .

Result of Action

Based on the known effects of thiazoles and sulfonamides, it could potentially have antimicrobial, antiretroviral, antifungal, or antineoplastic effects .

Direcciones Futuras

Propiedades

IUPAC Name |

4-cyano-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N5O2S2/c22-12-15-3-9-19(10-4-15)30(27,28)26-17-7-5-16(6-8-17)20-14-29-21(25-20)24-18-2-1-11-23-13-18/h1-11,13-14,26H,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBYRSFBHCGZRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2945480.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-((2-fluorobenzyl)thio)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2945483.png)

![N-(4-fluoro-2-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2945487.png)

![2-[(4-Methoxybenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2945490.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-7-(3-hydroxypropyl)-3-methylpurine-2,6-dione](/img/structure/B2945491.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2945493.png)

![[4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2945495.png)

![N-[cyano(2-methoxyphenyl)methyl]-5-methoxy-1H-indole-2-carboxamide](/img/structure/B2945497.png)

![Methyl 4-(4-methylphenyl)-3-[(4-methylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2945499.png)